molecular formula C8H12N2O2 B14305772 2,4-Dimethoxybenzene-1,3-diamine CAS No. 115423-86-4

2,4-Dimethoxybenzene-1,3-diamine

Cat. No.: B14305772
CAS No.: 115423-86-4
M. Wt: 168.19 g/mol
InChI Key: MJMRSGYLARBUDK-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of benzene, where two methoxy groups (-OCH3) are attached to the benzene ring at positions 2 and 4, and two amino groups (-NH2) are attached at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxybenzene-1,3-diamine typically involves the nitration of 2,4-dimethoxyaniline followed by reduction. The nitration process introduces nitro groups (-NO2) into the benzene ring, which are then reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

2,4-Dimethoxybenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxybenzene (Veratrole)
  • 1,3-Dimethoxybenzene
  • 1,4-Dimethoxybenzene

Uniqueness

2,4-Dimethoxybenzene-1,3-diamine is unique due to the presence of both methoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other dimethoxybenzene derivatives may not be suitable for.

Properties

CAS No.

115423-86-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,4-dimethoxybenzene-1,3-diamine

InChI

InChI=1S/C8H12N2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,9-10H2,1-2H3

InChI Key

MJMRSGYLARBUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)N

Origin of Product

United States

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